An In-depth Technical Guide to 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
An In-depth Technical Guide to 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-aminobenzothiazole scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of pharmacological activities. This technical guide focuses on a specific derivative, 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, a molecule of significant interest for its potential therapeutic applications. This document provides a comprehensive overview of its chemical structure, a plausible synthetic route based on established methodologies, and its anticipated physicochemical properties. Furthermore, we delve into its likely pharmacological profile, drawing insights from related compounds and suggesting potential mechanisms of action and relevant in vitro and in vivo studies. This guide is intended to serve as a foundational resource for researchers engaged in the exploration of novel benzothiazole derivatives for drug discovery and development.
Introduction: The Prominence of the 2-Aminobenzothiazole Core
The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged heterocyclic motif in drug discovery.[1] The introduction of an amino group at the 2-position, and further substitution, gives rise to a class of compounds with a remarkable diversity of biological effects, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2] The versatility of the 2-aminobenzothiazole core allows for fine-tuning of its pharmacological profile through strategic chemical modifications.
This guide focuses on 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine , a derivative that combines the 2-aminobenzothiazole scaffold with a pyridin-3-ylmethyl substituent. The presence of the bromine atom at the 6-position can enhance lipophilicity and may influence binding to biological targets, while the pyridine moiety can participate in hydrogen bonding and improve solubility.
Chemical Structure and Properties
The chemical identity of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is defined by its unique arrangement of atoms and functional groups.
| Property | Value | Source |
| CAS Number | 941867-38-5 | [3] |
| Molecular Formula | C13H10BrN3S | [3] |
| Molecular Weight | 320.21 g/mol | [3] |
| InChI Key | MEFFIMGPBOVTMX-UHFFFAOYSA-N | [3] |
Caption: Key chemical identifiers for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.
Synthesis and Characterization
Proposed Synthetic Pathway
The synthesis initiates with the formation of the core 2-aminobenzothiazole ring, followed by N-alkylation with 3-(chloromethyl)pyridine.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a general guideline and requires optimization for specific laboratory conditions.
Step 1: Synthesis of 6-bromo-1,3-benzothiazol-2-amine [4]
-
Reaction Setup: In a well-ventilated fume hood, dissolve 4-bromoaniline in glacial acetic acid in a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Thiocyanation: Cool the solution to 0-5 °C in an ice bath. Add a solution of potassium thiocyanate in glacial acetic acid dropwise, maintaining the temperature below 10 °C.
-
Bromination: Following the addition of potassium thiocyanate, add a solution of bromine in glacial acetic acid dropwise, ensuring the temperature does not exceed 10 °C.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for several hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, pour the reaction mixture into ice-water.
-
Neutralization and Isolation: Neutralize the acidic solution with a suitable base (e.g., aqueous ammonia) to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 6-bromo-1,3-benzothiazol-2-amine.
Step 2: Synthesis of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine
-
Reaction Setup: To a solution of 6-bromo-1,3-benzothiazol-2-amine in a polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate or sodium hydride).
-
N-Alkylation: Add 3-(chloromethyl)pyridine hydrochloride (or the free base) to the reaction mixture.
-
Reaction: Heat the mixture at a suitable temperature (e.g., 60-80 °C) and monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water to precipitate the product.
-
Isolation and Purification: Filter the solid, wash with water, and dry. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Characterization
The synthesized compound should be thoroughly characterized using a suite of analytical techniques to confirm its identity and purity.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons of the benzothiazole and pyridine rings, a methylene singlet, and an amine proton. |
| ¹³C NMR | Resonances corresponding to the carbon atoms of the benzothiazole and pyridine rings, and the methylene carbon. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight, along with a characteristic isotopic pattern for bromine. |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for N-H, C-H (aromatic and aliphatic), C=N, and C-S stretching vibrations. |
| Melting Point | A sharp melting point range, indicating the purity of the compound. |
| Purity (HPLC) | A single major peak in the high-performance liquid chromatography (HPLC) chromatogram. |
Caption: Expected analytical data for the characterization of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine.
Potential Pharmacological Profile and Mechanism of Action
While specific biological data for 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine is not extensively published, the known activities of related compounds provide a strong basis for predicting its therapeutic potential. A patent application (WO2011110575A1) discloses structurally similar compounds as kinase inhibitors for the treatment of respiratory, allergic, or inflammatory diseases.[5]
Kinase Inhibition: A Plausible Mechanism of Action
Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The 2-aminobenzothiazole scaffold is a known "hinge-binding" motif that can interact with the ATP-binding site of various kinases.
Caption: Proposed mechanism of action via kinase inhibition.
Potential Therapeutic Applications
Based on the activities of related compounds, 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine could be investigated for:
-
Oncology: As an inhibitor of kinases involved in cancer cell proliferation and survival.
-
Inflammatory Diseases: By targeting kinases that mediate inflammatory signaling pathways.
-
Antimicrobial Infections: The benzothiazole core is known to exhibit antibacterial and antifungal properties.
Key Experimental Workflows for Biological Evaluation
To elucidate the pharmacological profile of 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine, a series of in vitro and in vivo assays are recommended.
In Vitro Assays
Caption: A general workflow for in vitro biological evaluation.
5.1.1. Cell Viability/Cytotoxicity Assay (MTT Assay)
This assay is a fundamental first step to determine the concentration-dependent effect of the compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
5.1.2. Kinase Inhibition Assay
To confirm the proposed mechanism of action, a direct kinase inhibition assay is essential.
-
Assay Setup: In a suitable assay buffer, combine the kinase, a specific substrate, and the test compound at various concentrations.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period.
-
Detection: Detect the phosphorylated substrate using a suitable method, such as a phosphospecific antibody in an ELISA format or a luminescence-based assay that measures the amount of ATP remaining.
-
Data Analysis: Determine the IC50 value of the compound for the specific kinase.
Conclusion and Future Directions
6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine represents a promising scaffold for the development of novel therapeutic agents, particularly as kinase inhibitors. While specific biological data for this compound is limited, the extensive research on the 2-aminobenzothiazole class provides a strong rationale for its further investigation. The synthetic and analytical protocols outlined in this guide offer a framework for its preparation and characterization, and the proposed biological assays will be crucial in elucidating its pharmacological profile. Future research should focus on the synthesis and in-depth biological evaluation of this compound and its analogs to fully realize their therapeutic potential.
References
-
ResearchGate. Synthesis of 6-bromo-2-amino-1,3-benzothiazol. [Link]
-
ResearchGate. 6-Bromo-1,3-benzothiazol-2-amine. [Link]
-
Der Pharma Chemica. Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. [Link]
- Google Patents. WO2011110575A1 - Derivatives of 2-[2-(benzo- or pyrido-)
-
IJRPC. SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME 1, 3- BENZTHIAZOLES DERIVATIVES. [Link]
-
Google Patents. US 6,413,958 B2. [Link]
-
Synthesis and In Vitro evaluation of 6-Fluoro benzothiazole substituted quinazolinones. [Link]
-
Organic Chemistry Portal. Benzothiazole synthesis. [Link]
-
RJPBCS. Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [https://www.rjpbcs.com/pdf/2012_3(4)/[6].pdf]([Link]6].pdf)
-
MDPI. Synthesis and Evaluation of Bioactivity of 6-Imidazo[2,1-b][3]Thiazine Derivatives. [Link]
- Google Patents. WO2007121484A2 - 6-o-substituted benzoxazole and benzothiazole compounds and methods of inhibiting csf-1r signaling.
-
PubMed. 6-Bromo-1,3-benzothia-zol-2-amine. [Link]
-
CAS. SciFinder Scholar. [Link]
-
RSC Publishing. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. [Link]
-
NextSDS. 6-broMo-N-Methyl-1,3-benzothiazol-2-aMine. [Link]
-
NextSDS. 6-Methyl-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine. [Link]
-
GSRS. 6-BROMO-1,3-BENZOTHIAZOL-2-AMINE. [Link]
-
Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). [Link]
-
MDPI. Chemical Preparation, In Vitro Antimicrobial Evaluation, In Silico Analysis and Computational and Theoretical Chemistry Investigations. [Link]
-
PubChem. 6-Aminobenzothiazole. [Link]
Sources
- 1. 6-Aminobenzothiazole | C7H6N2S | CID 68288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]
- 3. 6-bromo-N-(pyridin-3-ylmethyl)-1,3-benzothiazol-2-amine [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2011110575A1 - Derivatives of 2-[2-(benzo- or pyrido-) thiazolylamino]-6-aminopyridine, useful in the treatment of respiratoric, allergic or inflammatory diseases - Google Patents [patents.google.com]
- 6. 6-Bromo-N,N-dimethylpyridin-2-amine | 112575-13-0 [sigmaaldrich.com]
